- Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis, World Intellectual Property Organization, , ,

Cas no 939412-81-4 (2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate)

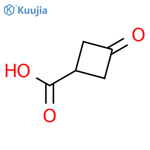

939412-81-4 structure

商品名:2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate

CAS番号:939412-81-4

MF:C9H9NO5

メガワット:211.171462774277

CID:4660319

2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate

- (2,5-dioxopyrrolidin-1-yl) 3-oxocyclobutane-1-carboxylate

- 3-oxo-cyclobutanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester

- 1-{[(3-Oxocyclobutyl)carbonyl]oxy}pyrrolidine-2,5-dione

- 3-oxo-cyclobutanecarboxylic acid 2,5-dioxopyrrolidin-1-yl ester

- 2,5-Dioxo-1-pyrrolidinyl 3-oxocyclobutanecarboxylate (ACI)

- 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate

- 3-Oxocyclobutanecarboxylic acid 2,5-dioxopyrrolidin-1-yl ester

- 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate

-

- インチ: 1S/C9H9NO5/c11-6-3-5(4-6)9(14)15-10-7(12)1-2-8(10)13/h5H,1-4H2

- InChIKey: YSSHHKYKCKPLCN-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CC(=O)C1)ON1C(=O)CCC1=O

計算された属性

- せいみつぶんしりょう: 211.04807239 g/mol

- どういたいしつりょう: 211.04807239 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.8

- 疎水性パラメータ計算基準値(XlogP): -1.3

- ぶんしりょう: 211.17

2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0494-500mg |

2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |

939412-81-4 | 95% | 500mg |

¥1879.0 | 2024-04-16 | |

| Ambeed | A707702-1g |

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |

939412-81-4 | 98% | 1g |

$369.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537959-1g |

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |

939412-81-4 | 98% | 1g |

¥2666.00 | 2024-04-24 | |

| Crysdot LLC | CD11008459-1g |

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |

939412-81-4 | 97% | 1g |

$555 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0494-250mg |

2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |

939412-81-4 | 95% | 250mg |

¥1130.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0494-1g |

2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |

939412-81-4 | 95% | 1g |

¥2822.0 | 2024-04-16 | |

| Crysdot LLC | CD11008459-5g |

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |

939412-81-4 | 97% | 5g |

$1669 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0494-1G |

2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |

939412-81-4 | 95% | 1g |

¥ 2,587.00 | 2023-04-12 | |

| Chemenu | CM530333-1g |

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |

939412-81-4 | 98% | 1g |

$394 | 2024-07-19 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12193-10g |

2,5-dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |

939412-81-4 | 95% | 10g |

$1650 | 2023-09-07 |

2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Ethyl acetate ; rt → 16 °C

1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 min, 16 °C; 2 h, 45 °C

1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 min, 16 °C; 2 h, 45 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Ethyl acetate ; rt → 16 °C

1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 min, 16 °C; 2 h, 45 °C

1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 min, 16 °C; 2 h, 45 °C

リファレンス

- Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Solvents: Ethyl acetate ; rt → 16 °C

1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 h, 16 °C; 2 h, 45 °C

1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 h, 16 °C; 2 h, 45 °C

リファレンス

- Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation, United States, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Isopropyl acetate ; 1 h, rt

リファレンス

- Process for the preparation of substituted imidazo[1,5-a]pyrazines, United States, , ,

2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate Raw materials

2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate Preparation Products

2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

939412-81-4 (2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate) 関連製品

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:939412-81-4)2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):332.0